

# An In-depth Technical Guide to Mafodotin: Chemical Structure and Properties

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## Compound of Interest

Compound Name: Mafodotin

Cat. No.: B608802

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## Introduction

**Mafodotin**, also known as mc-MMAF (maleimidocaproyl monomethylauristatin F), is a potent microtubule-inhibiting cytotoxic agent. It serves as the payload component of the antibody-drug conjugate (ADC) Belantamab **mafodotin** (Blenrep), which has been developed for the treatment of relapsed and refractory multiple myeloma.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacokinetic properties, and mechanism of action of **Mafodotin**, intended for professionals in the field of drug development and oncology research.

## Chemical Structure and Physicochemical Properties

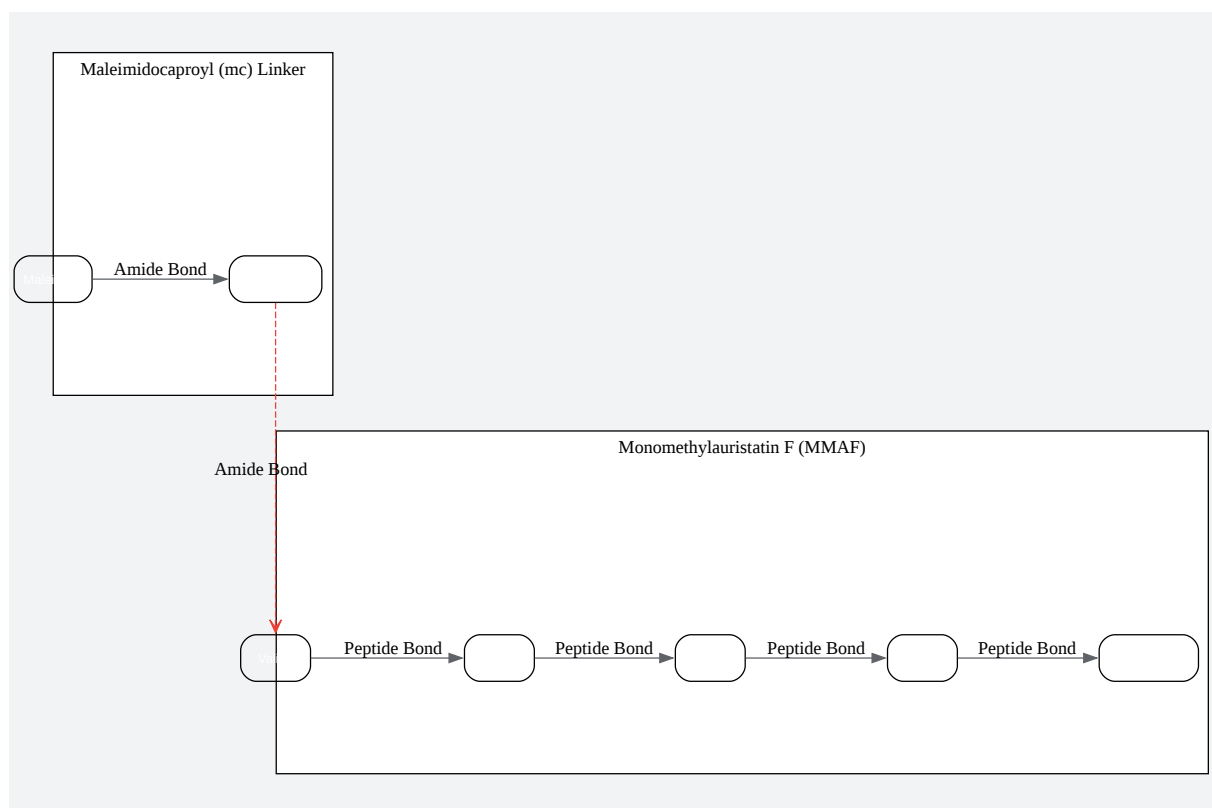
**Mafodotin** is a synthetic derivative of the natural antineoplastic agent dolastatin 10. Its chemical structure consists of the highly potent auristatin F (MMAF) conjugated to a maleimidocaproyl (mc) linker.[3] This linker facilitates covalent attachment to the antibody via a stable thioether bond.[3]

The key structural and physicochemical properties of **Mafodotin** and its active component, MMAF, are summarized in the table below.

Property	Value	Reference
Chemical Name	Maleimidocaproyl monomethylauristatin F	[4]
Synonyms	mc-MMAF, Mafodotin	[4]
Molecular Formula	C49H76N6O11	[4][5]
Molecular Weight	925.16 g/mol	[5]
IUPAC Name	(2S)-2-[[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[[(2S)-2-[[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid	[4]
SMILES	CC--INVALID-LINK----INVALID-LINK--N1CCC[C@H]1--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)O)OC)OC">C@@HN(C)C(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--N(C)C(=O)CCCCCN3C(=O)C=CC3=O	[5]
InChI Key	ORFNVPGICPYLJV-YTVPMEHESA-N	[5]
MMAF Molecular Formula	C39H65N5O8	[6]
MMAF Molecular Weight	731.98 g/mol	[7]

## MMAF Solubility

Soluble in DMSO (up to 118.85 mM), Water (87 mg/mL), and Ethanol (87 mg/mL).<sup>[8]</sup> Insoluble in water and ethanol according to another source.<sup>[9]</sup> <sup>[8][9]</sup>

Chemical Structure of **Mafodotin** (mc-MMAF)

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A diagram of the **Mafodotin** (mc-MMAF) structure.

## Pharmacokinetic Properties

The pharmacokinetic profile of **Mafodotin** is intrinsically linked to the antibody-drug conjugate, Belantamab **mafodotin**. After intravenous administration of the ADC, its pharmacokinetic properties are primarily governed by the monoclonal antibody component.<sup>[10]</sup> The ADC has a systemic clearance of 0.926 L/day and a steady-state volume of distribution of 10.8 L, with an elimination half-life of approximately 13 days for the ADC as a whole.<sup>[10]</sup>

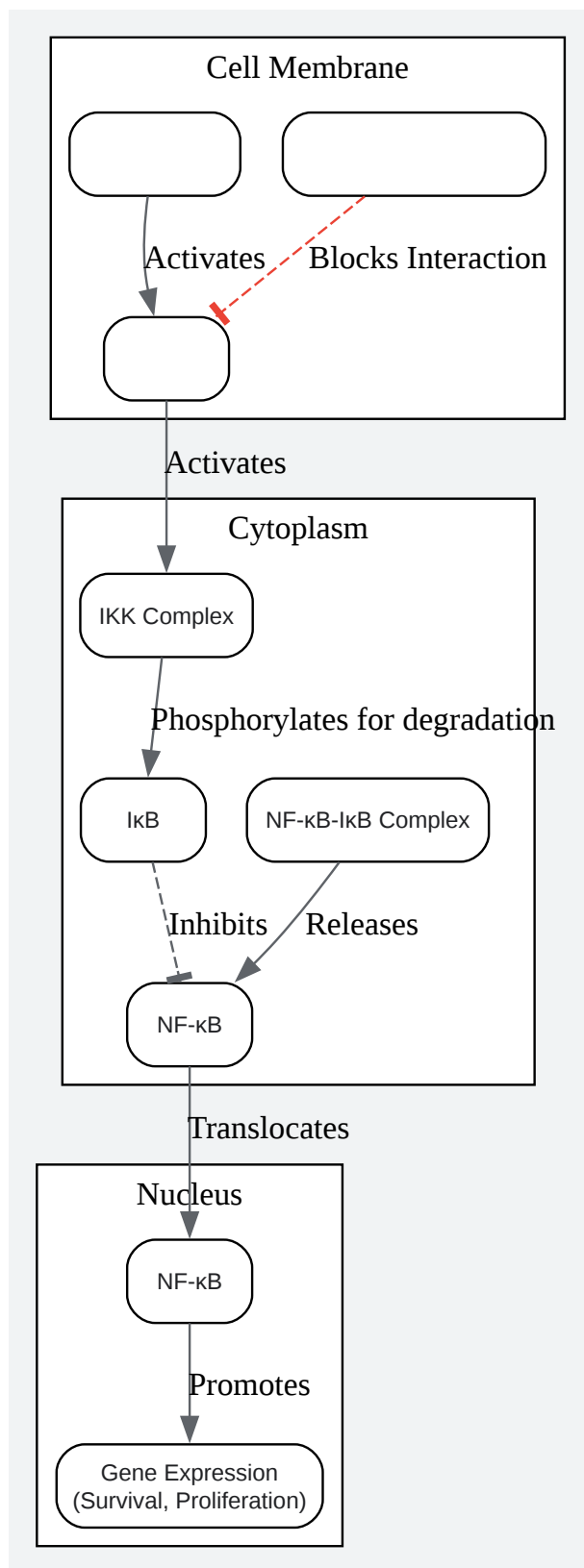
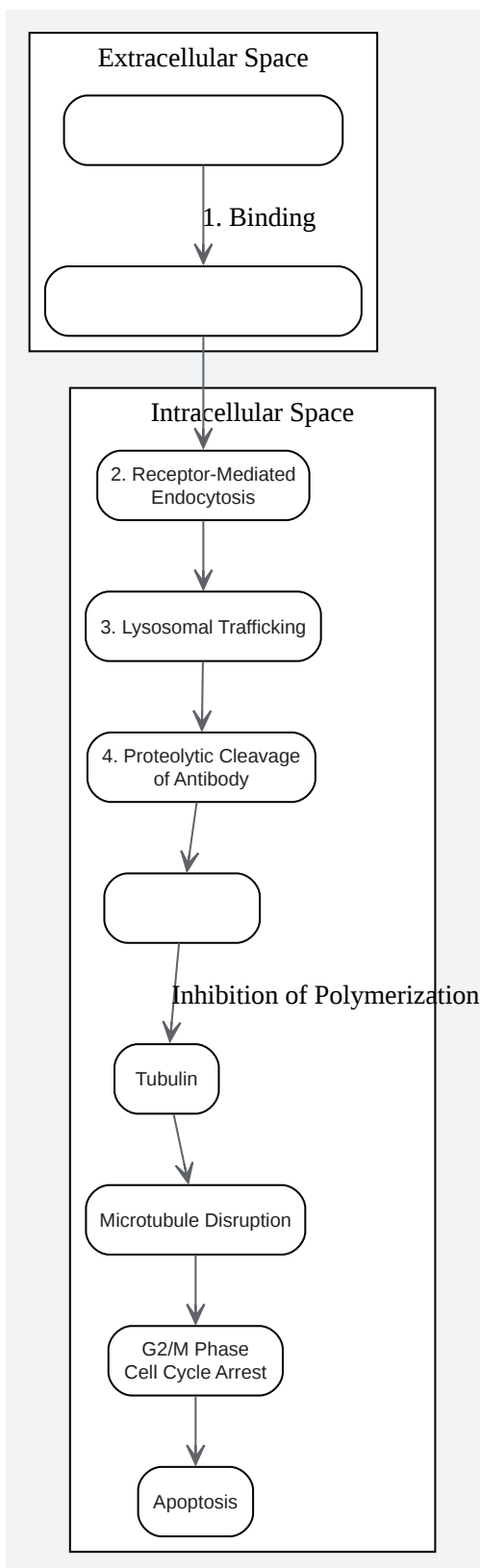
Key factors influencing the pharmacokinetics of Belantamab **mafodotin** and its payload include disease burden markers such as soluble B-cell maturation antigen (sBCMA) and serum IgG levels, as well as albumin levels and body weight.<sup>[11]</sup> Higher disease burden is associated with lower initial exposure to the ADC.<sup>[11]</sup> The cytotoxic payload, referred to in pharmacokinetic studies as cys-mcMMAF (the form of the drug-linker after conjugation to the antibody's cysteine residues), is released intracellularly upon lysosomal degradation of the antibody.<sup>[6]</sup>

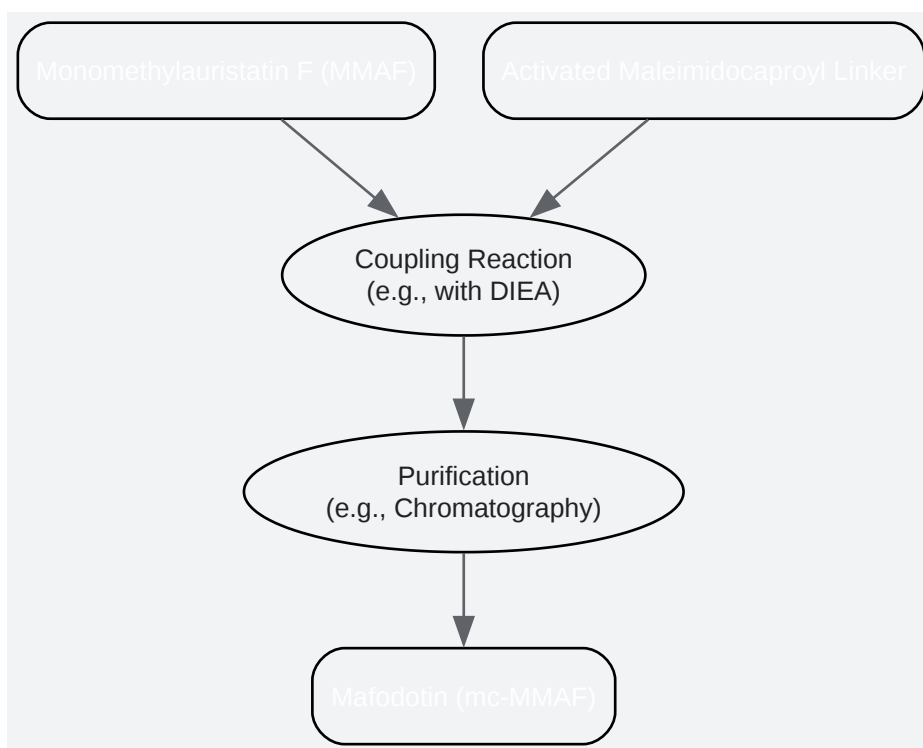
Parameter	Value	Subject	Reference
Systemic Clearance (CL)	0.926 L/day	Belantamab mafodotin ADC	<sup>[10]</sup>
Steady-State Volume of Distribution (Vss)	10.8 L	Belantamab mafodotin ADC	<sup>[10]</sup>
Elimination Half-life (t <sub>1/2</sub> )	13.0 days	Belantamab mafodotin ADC	<sup>[10]</sup>
Time to 50% DAR Reduction	10.3 days	cys-mcMMAF	<sup>[6]</sup>

## Mechanism of Action

The mechanism of action of **Mafodotin** is executed following the targeted delivery to cancer cells by the monoclonal antibody component of the ADC.

Experimental Workflow for ADC Mechanism of Action





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- To cite this document: BenchChem. [An In-depth Technical Guide to Mafodotin: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608802#chemical-structure-and-properties-of-mafodotin]

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